molecular formula C14H30N4O8 B15252385 N-(2-Aminoethyl)-2-ethoxyacetamidehemioxalate

N-(2-Aminoethyl)-2-ethoxyacetamidehemioxalate

Cat. No.: B15252385
M. Wt: 382.41 g/mol
InChI Key: HXGWZUAYODODKQ-UHFFFAOYSA-N
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Description

N-(2-aminoethyl)-2-ethoxyacetamide oxalate (2:1) is an organic compound that belongs to the class of amides. It is characterized by the presence of an aminoethyl group and an ethoxyacetamide moiety. The compound is often used in various chemical and biological applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-aminoethyl)-2-ethoxyacetamide oxalate (2:1) typically involves the reaction of 2-ethoxyacetic acid with ethylenediamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:

2-ethoxyacetic acid+ethylenediamineN-(2-aminoethyl)-2-ethoxyacetamide\text{2-ethoxyacetic acid} + \text{ethylenediamine} \rightarrow \text{N-(2-aminoethyl)-2-ethoxyacetamide} 2-ethoxyacetic acid+ethylenediamine→N-(2-aminoethyl)-2-ethoxyacetamide

The resulting product is then treated with oxalic acid to form the oxalate salt. The reaction conditions include maintaining a specific temperature and pH to optimize the yield of the product.

Industrial Production Methods

In industrial settings, the production of N-(2-aminoethyl)-2-ethoxyacetamide oxalate (2:1) involves large-scale synthesis using automated reactors. The process includes the precise control of reaction parameters such as temperature, pressure, and reactant concentrations. The final product is purified using techniques such as crystallization and filtration to obtain a high-purity compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

N-(2-aminoethyl)-2-ethoxyacetamide oxalate (2:1) undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amino and ethoxy groups can participate in substitution reactions with various reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

N-(2-aminoethyl)-2-ethoxyacetamide oxalate (2:1) has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of biochemical pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic properties and drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-aminoethyl)-2-ethoxyacetamide oxalate (2:1) involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The pathways involved include signal transduction and metabolic processes, which are crucial for its biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(2-aminoethyl)acetamide: Similar in structure but lacks the ethoxy group.

    N-(2-aminoethyl)-3-aminopropyltrimethoxysilane: Contains additional functional groups, making it more versatile in certain applications.

Uniqueness

N-(2-aminoethyl)-2-ethoxyacetamide oxalate (2:1) is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications.

Properties

Molecular Formula

C14H30N4O8

Molecular Weight

382.41 g/mol

IUPAC Name

N-(2-aminoethyl)-2-ethoxyacetamide;oxalic acid

InChI

InChI=1S/2C6H14N2O2.C2H2O4/c2*1-2-10-5-6(9)8-4-3-7;3-1(4)2(5)6/h2*2-5,7H2,1H3,(H,8,9);(H,3,4)(H,5,6)

InChI Key

HXGWZUAYODODKQ-UHFFFAOYSA-N

Canonical SMILES

CCOCC(=O)NCCN.CCOCC(=O)NCCN.C(=O)(C(=O)O)O

Origin of Product

United States

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